N-{3-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Description
N-{3-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
- Research on methanesulfonate esters, such as the study conducted by Chan et al. (2008), explores the selective hydrolysis of these compounds. This process is crucial for the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical syntheses, underlining the compound's relevance in enhancing drug purity and safety (Chan, Cox, & Sinclair, 2008).
Structural Study of Nimesulide Derivatives
- A structural analysis by Dey et al. (2015) on nimesulide derivatives, which share a sulfonamide group similar to the compound of interest, illustrates the importance of these studies in understanding drug-receptor interactions and the design of novel therapeutic agents (Dey et al., 2015).
Antiarrhythmic Agents Development
- Johnson et al. (1995) and Koufaki et al. (2006) have identified methanesulfonamide derivatives as potential antiarrhythmic agents, indicating their significant role in the development of new treatments for cardiac arrhythmias. These studies highlight the therapeutic potential of methanesulfonamide derivatives in cardiac care (Johnson et al., 1995), (Koufaki et al., 2006).
Solvent-Free Catalysis
- The study by Wang et al. (2011) on ferrous methanesulfonate catalysis under solvent-free conditions presents an eco-friendly approach to chemical synthesis, emphasizing the role of methanesulfonamide derivatives in green chemistry (Wang et al., 2011).
Properties
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(15-10-8-14(2)9-11-15)13-18(20-22)16-6-5-7-17(12-16)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCXAYNKUZJXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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